4-(4-Benzylpiperazin-1-ylmethyl)phenylamine chemical properties
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, spectral characteristics, and reactivity. Furthermore, this document outlines a robust synthetic protocol and discusses the pharmacological potential of its core structural motifs, grounding all claims in authoritative references.
Core Chemical Identity and Structure
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a disubstituted aniline derivative featuring a benzylpiperazine moiety linked via a methylene bridge. This unique combination of a flexible benzyl group, a basic piperazine ring, and a reactive phenylamine functional group makes it a versatile scaffold for chemical synthesis and a building block for developing novel therapeutic agents.
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IUPAC Name: 4-[(4-benzylpiperazin-1-yl)methyl]aniline[]
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Synonyms: 4-(4-Benzylpiperazino)aniline, 1-(4-Aminophenyl)-4-benzylpiperazine[2]
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CAS Number: 16154-69-1[2]
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Molecular Formula: C₁₈H₂₃N₃[][3]
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Molecular Weight: 281.40 g/mol [3]
Caption: 2D structure of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine and related structures are summarized below. These properties are essential for designing experimental protocols, including dissolution for assays and predicting absorption and distribution.
| Property | Value | Source/Justification |
| Appearance | Expected to be a solid at room temperature. | Based on the high molecular weight and aromatic nature. |
| Boiling Point | > 280 °F / 138 °C | Data from a related benzylpiperazine compound.[4] |
| Density | ~1.23 g/cm³ | Data from a structurally similar molecule.[5] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | General solubility for similar amine-containing organic compounds. |
| pKa | Two pKa values are expected: one for the aniline nitrogen (~4-5) and one for the piperazine nitrogens (~8-9). | Based on typical pKa values for aniline and N-alkylpiperazines. |
Spectral Data for Structural Elucidation
Structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data for the title compound are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to each part of the molecule.
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Phenylamine Ring: Two doublets in the aromatic region (δ 6.5-7.5 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the -NH₂ protons may also be visible, which would be exchangeable with D₂O.[6]
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Benzyl Ring: A multiplet for the five aromatic protons (δ 7.2-7.4 ppm).
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Piperazine Ring: Two broad singlets or multiplets (δ 2.4-2.6 ppm and δ 3.4-3.6 ppm), each integrating to 4H, corresponding to the four methylene groups of the piperazine ring.[7]
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Methylene Bridges: Two singlets, each integrating to 2H. One for the benzylic protons (-N-CH₂-Ph) around δ 3.5 ppm and another for the bridge protons (-Ar-CH₂-N) around δ 3.4-3.7 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton.
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Aromatic Carbons: Multiple signals between δ 110-150 ppm.
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Piperazine Carbons: Signals typically appear in the δ 45-55 ppm range.[8]
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Methylene Carbons: The benzylic carbon and the bridging methylene carbon are expected around δ 60-65 ppm.
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Mass Spectrometry (MS): The ESI-MS in positive ion mode should show a prominent molecular ion peak [M+H]⁺ at m/z 282.4.
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Infrared (IR) Spectroscopy:
Synthesis and Reactivity
Proposed Synthetic Pathway: Reductive Amination
A highly efficient and common method for synthesizing this class of compounds is through reductive amination. This approach involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. The causality behind this choice is its high yield, operational simplicity, and the commercial availability of starting materials.[9]
Caption: Proposed two-step synthesis workflow.
Experimental Protocol
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Step 1: Synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine.
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To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-benzylpiperazine (1.05 eq).
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Stir the mixture at room temperature for 30 minutes to allow for imine formation.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The choice of NaBH(OAc)₃ is deliberate; it is selective for imines over aldehydes and does not react violently with protic solvents.[9]
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, which can be purified by column chromatography if necessary.
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Step 2: Reduction to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine.
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Dissolve the intermediate from Step 1 in a solvent like ethanol or ethyl acetate.
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Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, followed by basification.[10] Alternatively, catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) provides a cleaner reduction.
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For catalytic hydrogenation, charge a reaction vessel with the intermediate, solvent, and 10% Pd/C catalyst.
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Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon) while stirring vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
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Reactivity Profile
The molecule possesses three key reactive sites:
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Primary Aromatic Amine (-NH₂): This group can undergo diazotization, acylation, alkylation, and can be used in coupling reactions to form more complex structures.
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Tertiary Amines (Piperazine Ring): The nitrogen atoms in the piperazine ring are basic and can be protonated or quaternized. The N-benzyl group can potentially be removed via hydrogenolysis.
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Aromatic Rings: Both the aniline and benzyl rings are susceptible to electrophilic aromatic substitution, with the aniline ring being highly activated by the amino group.
Pharmacological Context and Potential Applications
The benzylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active agents. Similarly, the phenylamine (aniline) moiety is a common feature in many approved drugs. The combination of these two fragments in a single molecule suggests a high potential for biological activity.
Derivatives of this core structure have been investigated for a range of therapeutic applications:
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Anticancer Agents: Many quinazoline derivatives incorporating a benzylpiperazine side chain have shown potent antiproliferative activity by targeting cellular components like tubulin, leading to cell cycle arrest and apoptosis.[11]
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CNS Activity: Piperazine derivatives are known to interact with various neurotransmitter receptors (e.g., serotonin, dopamine), and some have shown anxiolytic-like effects in preclinical models.
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Ion Channel Modulation: The 4-piperidinylaniline series, structurally related to the core topic, has led to the discovery of potent N-type calcium channel blockers with analgesic activity.[12]
Caption: Potential therapeutic applications of the core scaffold.
Safety and Handling
Based on safety data sheets for structurally related compounds, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine should be handled with care, assuming it possesses similar hazards.
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Hazard Classification: Likely to be classified as causing severe skin burns and eye damage. May also be harmful if inhaled or swallowed and may cause an allergic skin reaction.[4][13][14]
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Handling Precautions:
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Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]
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Avoid breathing dust, vapors, or mists.[4]
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Wash hands thoroughly after handling.[15]
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Storage:
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First Aid:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]
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Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
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References
- Sigma-Aldrich. (2025-05-06). Safety Data Sheet.
- Thermo Fisher Scientific. (2016-10-18). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Thermo Fisher Scientific. (2025-12-23). Safety Data Sheet.
- ChemicalBook. (2022-08-11). 4-(4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YLMETHYL)PHENYLAMINE.
- PubMed. (2016-04-15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
- The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.
- PubChem. 4-(4-Methylpiperazin-1-yl)aniline.
- PubMed. (2000-06). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia.
- PubChem. 2-(4-Benzyl-piperazin-1-YL-methyl)aniline.
- BOC Sciences. CAS 422517-70-2 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine.
- ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
- ResearchGate. (2025-08-07). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
- IS MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Parchem. 4-(4-Benzylpiperazin-1-Yl)Phenylamine (Cas 16154-69-1).
- ResearchGate. (2025-08-06). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
- Chemguide. the preparation of phenylamine (aniline).
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